![molecular formula C25H31N3O4 B2577240 3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421489-64-6](/img/structure/B2577240.png)
3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including benzimidazole and imidazolylpeptides, have been extensively reviewed for their antitumor activities. These compounds show promise in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Benzimidazole and Imidazole in CNS Drug Development
Benzimidazole and imidazole compounds, including their derivatives, have been investigated for their potential in treating central nervous system (CNS) diseases. This research suggests the azole group common to these compounds may contribute to CNS effects, potentially leading to new treatments for neurological disorders (Saganuwan, 2020).
Antioxidant and Anti-inflammatory Applications
Studies on benzofused thiazole derivatives have shown promising in vitro antioxidant and anti-inflammatory activities, suggesting these compounds can be developed as alternative therapeutic agents for related conditions (Raut et al., 2020).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives demonstrate significant potential in supramolecular chemistry, offering applications ranging from nanotechnology and polymer processing to biomedical applications. The versatility of these compounds underlines their importance in scientific research (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Activities of Benzimidazole Derivatives
Benzimidazole derivatives have been highlighted for their wide range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. This showcases the benzimidazole core as a significant scaffold in medicinal chemistry (Vasuki et al., 2021).
Mechanism of Action
Target of action
The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Mode of action
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Biochemical pathways
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
3,4,5-triethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-30-21-17-20(18-22(31-5-2)23(21)32-6-3)25(29)27-13-10-15-28-16-14-26-24(28)19-11-8-7-9-12-19/h7-9,11-12,14,16-18H,4-6,10,13,15H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFAKOBQWWINJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide |
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